

(Rac)-Upacicalcet: Application Notes and Protocols for Preclinical Research

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Compound of Interest

Compound Name: (Rac)-Upacicalcet

Cat. No.: B11933549

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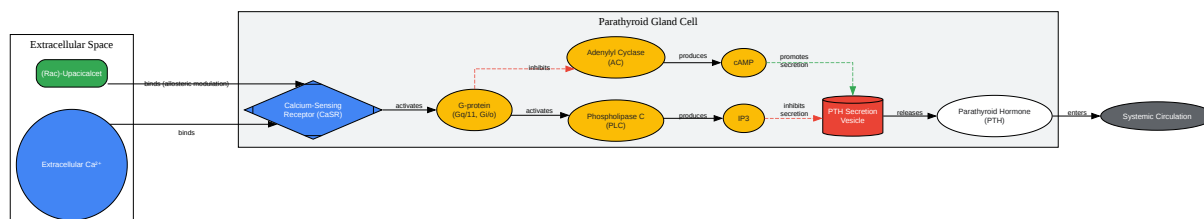
For Researchers, Scientists, and Drug Development Professionals

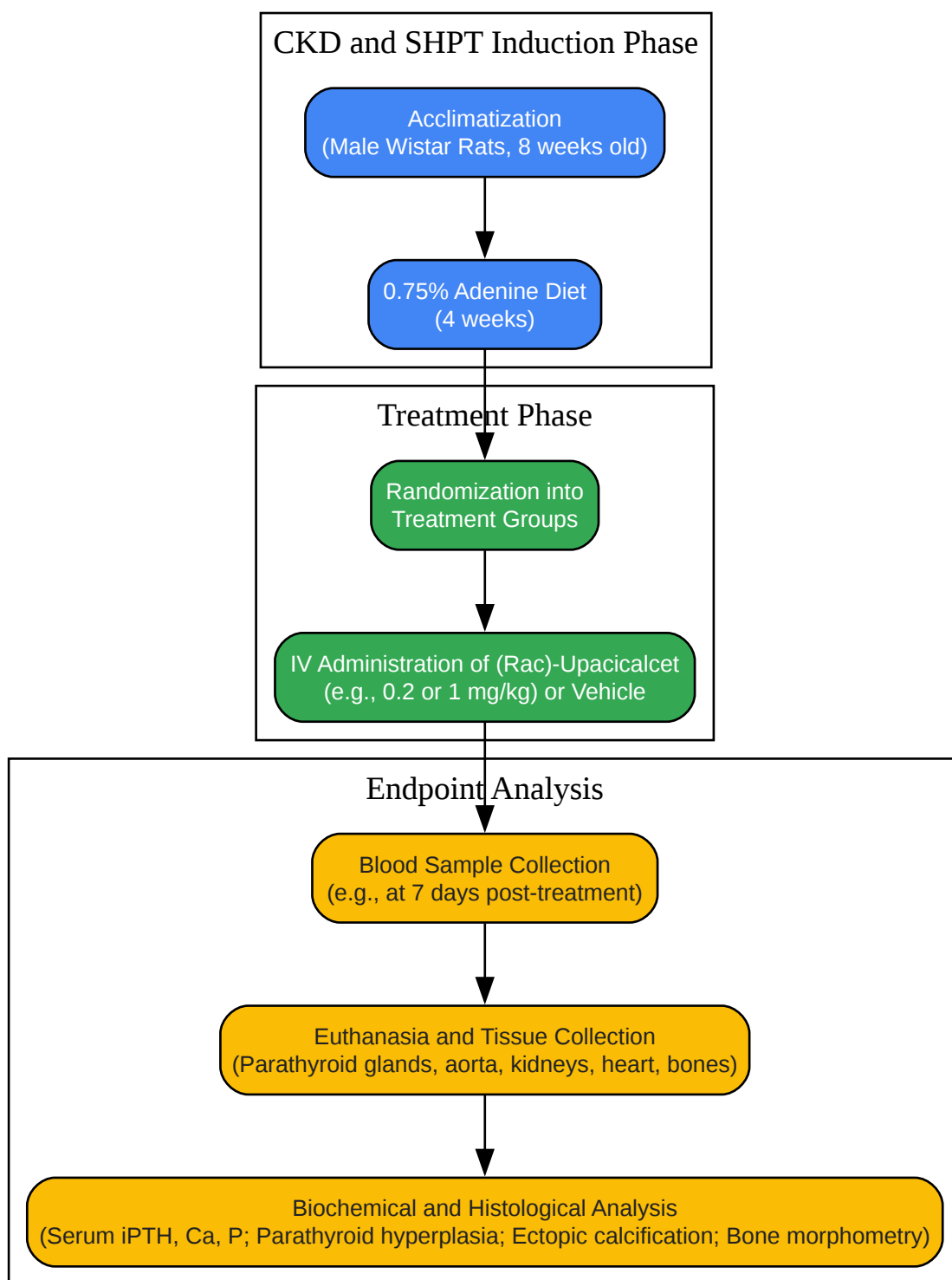
These application notes provide a comprehensive overview of the dosage and administration of **(Rac)-Upacicalcet** in preclinical models, with a focus on rodent models of secondary hyperparathyroidism (SHPT). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetic/pharmacodynamic (PK/PD) profile of this novel calcimimetic agent.

Mechanism of Action

Upacicalcet is a positive allosteric modulator of the calcium-sensing receptor (CaSR).^[1] It binds to a site on the CaSR distinct from the calcium-binding site, enhancing the receptor's sensitivity to extracellular calcium. This modulation leads to the suppression of parathyroid hormone (PTH) secretion from the parathyroid glands, which is a key factor in the pathophysiology of secondary hyperparathyroidism.^{[2][3]}

Below is a diagram illustrating the signaling pathway of Upacicalcet.





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References

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